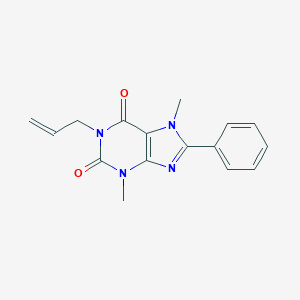

1-烯丙基-3,7-二甲基-8-苯基黄嘌呤

描述

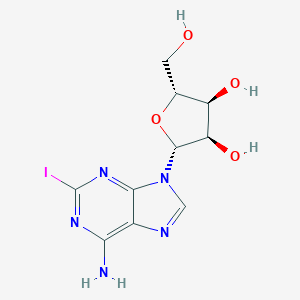

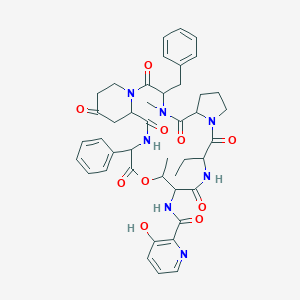

1-Allyl-3,7-dimethyl-8-phenylxanthine (1-ADPX) is a xanthine derivative that has been studied for its potential scientific and medical applications. It is a white, crystalline powder with a molecular weight of 265.3 g/mol. It is a relatively new compound, and its structure and properties are still being explored.

科学研究应用

腺苷 A1 受体拮抗剂

“1-烯丙基-3,7-二甲基-8-苯基黄嘌呤” 是腺苷 A1-R(A1 腺苷受体)的拮抗剂 . 这意味着它可以阻断腺苷对其受体的作用,这在神经学研究中可能会有不同的影响,因为腺苷在中枢神经系统的能量传递和信号转导中起着至关重要的作用 .

细胞内钙调控

该化合物被描述为阻断 A1 受体激动剂产生的细胞内 Ca2+ 浓度升高 . 这表明它可以用于研究细胞内钙动力学,这对包括肌肉收缩、神经元放电和细胞生长在内的各种细胞过程至关重要 .

对 A2 和 A3 受体无拮抗作用

有趣的是,“1-烯丙基-3,7-二甲基-8-苯基黄嘌呤” 不会拮抗 A2 和 A3 腺苷受体激动剂产生的增加 . 这种选择性拮抗作用可能对旨在剖析不同腺苷受体作用的研究有用 .

结构研究

该化合物的 3 维 (3D) 分子结构、分子表面、分子轨道和优化的 3D 结构数据文件 (SDF/MOL 文件) 唾手可得 . 这使其成为结构研究和计算建模的合适候选者 .

荧光研究

尽管搜索结果中没有直接提及,但基于其与其他黄嘌呤衍生物的结构相似性,“1-烯丙基-3,7-二甲基-8-苯基黄嘌呤” 可能用于荧光研究。 众所周知,黄嘌呤衍生物具有荧光特性,这在各种生物学和化学研究应用中非常有用 .

药物开发研究

鉴于其作为腺苷受体拮抗剂的作用,“1-烯丙基-3,7-二甲基-8-苯基黄嘌呤” 可能用于药物开发研究。 腺苷受体与多种疾病有关,包括帕金森病、癌症和炎症。 因此,这些受体的拮抗剂在新治疗策略的开发中受到关注<a aria-label="1: " data-citationid="e17708e

作用机制

Target of Action

The primary target of 1-Allyl-3,7-dimethyl-8-phenylxanthine is the Adenosine A1 receptor (A1-R) . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological processes such as sleep regulation and pain perception.

Mode of Action

1-Allyl-3,7-dimethyl-8-phenylxanthine acts as an antagonist of the Adenosine A1 receptor . It blocks the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist 2-chloro-N6-cyclopentyl-adenosine .

Biochemical Pathways

The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor affects the adenosine signaling pathway . By blocking the A1 receptor, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and neurotransmitter release.

Result of Action

The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor can lead to a variety of cellular effects, depending on the specific physiological context. For example, in the nervous system, it may enhance neurotransmitter release and neuronal activity .

生化分析

Biochemical Properties

1-Allyl-3,7-dimethyl-8-phenylxanthine is known to interact with adenosine receptors, particularly the A1 adenosine receptor . The nature of these interactions involves blocking increases in intracellular Ca2+ concentration produced by the A1 receptor agonist .

Cellular Effects

The effects of 1-Allyl-3,7-dimethyl-8-phenylxanthine on cells are primarily mediated through its antagonistic action on the A1 adenosine receptor . This can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Allyl-3,7-dimethyl-8-phenylxanthine exerts its effects by binding to the A1 adenosine receptor and blocking the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist . This does not antagonize increases produced by the A2 or A3 agonists .

属性

IUPAC Name |

3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKISSNPEWQAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407835 | |

| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149981-23-7 | |

| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)